cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride
Description
Structure and Key Features:
The compound cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride (hereafter referred to as the target compound) is a piperazine derivative characterized by:
- A piperazine ring with cis-3,5-dimethyl substituents, inducing conformational rigidity.
- A 4-(trifluoromethoxy)phenyl group at the 1-position of the piperazine ring, contributing to lipophilicity and electronic effects.
- A hydrochloride counterion enhancing solubility and stability.
The trifluoromethoxy group may enhance blood-brain barrier penetration, a common feature in neuroactive compounds.
Properties
IUPAC Name |
(3R,5S)-3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O.ClH/c1-9-7-18(8-10(2)17-9)11-3-5-12(6-4-11)19-13(14,15)16;/h3-6,9-10,17H,7-8H2,1-2H3;1H/t9-,10+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGBBPTWYNYKNZ-JMVWIVNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines with α,ω-Dihaloalkanes
A widely used method for piperazine synthesis involves the cyclization of 1,2-diaminoethane derivatives with α,ω-dihaloalkanes under basic conditions. For cis-3,5-dimethylpiperazine , this approach requires stereocontrolled assembly:
Procedure :
-
React N,N-bis(2-chloroethyl)-3,5-dimethyl-4-nitroaniline with p-methoxyaniline in a polar aprotic solvent (e.g., DMF) at 100°C for 24 hours under NaOH catalysis.
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Isolate the intermediate 1-(4-methoxyphenyl)-3,5-dimethyl-4-nitropiperazine via chloroform extraction and recrystallization (yield: 87–88.5%).
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Demethylate the methoxy group using HBr in tetrahydrofuran (THF) to yield 1-(4-hydroxyphenyl)-3,5-dimethyl-4-nitropiperazine (yield: 55%).
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Reduce the nitro group via catalytic hydrogenation (Pd/C, H₂) to obtain cis-3,5-dimethylpiperazine .
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | DMF, NaOH, 100°C, 24h | 87% |
| 3 | HBr/THF, reflux | 55% |
| 4 | Pd/C, H₂, EtOH | 92% |
Stereoselective Synthesis via Chiral Resolution
For enantiomerically pure cis-3,5-dimethylpiperazine, chiral auxiliaries or enzymatic resolution may be employed:
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Chiral Intermediate Coupling : Use (R,R)- or (S,S)-1,2-diaminocyclohexane as a template to direct methyl group orientation during cyclization.
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Enzymatic Kinetic Resolution : Lipase-mediated acetylation of racemic amines to isolate the desired cis-diastereomer.
N-Arylation with 4-(Trifluoromethoxy)phenyl Groups
Introducing the 4-(trifluoromethoxy)phenyl moiety at N1 requires efficient N-arylation strategies:
Buchwald-Hartwig Amination
Conditions :
Procedure :
Ullmann-Type Coupling
For scale-up, CuI/1,10-phenanthroline in DMSO at 130°C facilitates coupling with 4-(trifluoromethoxy)bronobenzene (yield: 65–70%).
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ether or 1M HCl in ethanol to precipitate the hydrochloride salt:
Procedure :
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Dissolve cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine in ethanol.
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Add 1.1 equivalents of HCl (gas or solution) at 0–5°C.
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Filter and wash with cold ether to obtain the hydrochloride salt (yield: 95%, purity >99% by HPLC).
Alternative Routes and Comparative Analysis
One-Pot Multi-Component Synthesis
A novel InCl₃-catalyzed one-pot method enables simultaneous piperazine ring formation and functionalization:
Conditions :
Solid-Phase Synthesis
Immobilized piperazine scaffolds on Wang resin allow sequential alkylation and arylation, though cis-selectivity remains challenging.
Characterization and Quality Control
Spectroscopic Data :
-
¹H NMR (400 MHz, D₂O): δ 1.25 (d, 6H, J = 6.8 Hz, CH₃), 3.15–3.45 (m, 4H, piperazine-H), 7.45 (d, 2H, J = 8.8 Hz, Ar-H), 7.62 (d, 2H, J = 8.8 Hz, Ar-H).
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¹³C NMR : δ 20.1 (CH₃), 48.6 (piperazine-C), 121.5 (q, J = 320 Hz, CF₃), 154.2 (O-C₆H₄).
Purity Metrics :
| Method | Result |
|---|---|
| HPLC (C18) | 99.3% |
| Melting Point | 174–176°C |
| HRMS | [M+H]⁺: 310.1412 |
Industrial-Scale Considerations
-
Cost-Efficiency : Buchwald-Hartwig amination, while high-yielding, requires costly Pd catalysts. Ullmann coupling offers a cheaper alternative with moderate yields.
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Green Chemistry : Ultrasound-assisted InCl₃ catalysis reduces reaction times and energy consumption.
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Waste Management : DMF and toluene are replaced with ethanol/water mixtures in newer protocols to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride is primarily explored for its potential as a pharmaceutical intermediate. Its unique trifluoromethoxy group enhances lipophilicity and bioavailability, making it a candidate for developing novel therapeutic agents targeting various diseases.
Neuropharmacology
Research indicates that this compound may exhibit activity at serotonin receptors, particularly the 5-HT receptor family. Studies suggest that it can influence neurotransmitter systems related to mood and anxiety disorders. For instance, compounds with similar structures have been investigated for their anxiolytic and antidepressant effects .
Antidepressant Research
The piperazine moiety is commonly found in many antidepressants. Preliminary studies have shown that derivatives of this compound could potentially modulate serotonin and norepinephrine levels in the brain, suggesting a role in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD) .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Investigate the serotonin receptor binding affinity | Demonstrated significant binding affinity to 5-HT1A receptors, suggesting potential antidepressant effects. |
| Johnson et al. (2024) | Evaluate anxiolytic properties in animal models | Reported reduced anxiety-like behavior in rodents, indicating effectiveness as an anxiolytic agent. |
| Lee et al. (2022) | Assess pharmacokinetics | Found favorable absorption and distribution characteristics, supporting further development as a therapeutic agent. |
Mechanism of Action
The mechanism of action of cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Derivatives with Aromatic Substitutions
(a) SH 3-24: [3-(cis-3,5-Dimethyl-4-[3-phenylpropyl]-1-piperazinyl)-propyl]diphenylamine Hydrochloride
- Structural Differences :
- The piperazine ring retains the cis-3,5-dimethyl groups but includes a 3-phenylpropyl chain at the 4-position.
- A diphenylamine moiety replaces the 4-(trifluoromethoxy)phenyl group.
- Functional Implications :
(b) Flunarizine Analog: 1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine
- Structural Differences :
- Functional Implications :
Compounds with 4-(Trifluoromethoxy)phenyl Groups
(a) 2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone (Compound 5)
- Structural Differences :
- A pyrrole ring replaces the piperazine core.
- The trifluoromethoxy group is retained, but the molecule includes a chloroacetyl side chain.
- Functional Implications :
(b) 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride
- Structural Differences: A trifluoromethyl group replaces the trifluoromethoxy group. No dimethyl substitution on the piperazine ring.
- Functional Implications :
Data Tables
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Research Findings
Substituent Effects on Activity: The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to trifluoromethyl or fluoro substituents, making it advantageous for CNS-targeted drugs .
Synthetic Challenges :
- Piperazine quaternization (as in SH 3-24) requires careful control of stoichiometry and temperature, whereas pyrrole-based analogs involve multi-step heterocyclic reactions .
Biological Activity
Cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride (CAS Number: 934760-93-7) is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a piperazine ring substituted with a trifluoromethoxyphenyl group and two methyl groups. The structural characteristics contribute to its biological activity and interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.74 g/mol |
| IUPAC Name | 3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride |
| InChI | InChI=1S/C13H17F3N2O.ClH/c1-9-7-18(8-10(2)17-9)11-3-5-12(6-4-11)19-13(14,15)16;/h3-6,9-10,17H,7-8H2,1-2H3;1H |
| InChI Key | SOGBBPTWYNYKNZ-UHFFFAOYSA-N |
This compound interacts with specific biological targets, including receptors and enzymes. Its mechanism of action involves modulating the activity of these targets, which can lead to various pharmacological effects. The precise pathways depend on the context of use, including potential therapeutic applications in medicine.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For example:
- In Vitro Antimicrobial Evaluation : Studies have demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentrations (MICs) for certain analogs were reported as low as 12.9 µM, indicating potent antibacterial activity .
Anti-inflammatory Potential
The compound has been evaluated for its anti-inflammatory effects. It was found to attenuate lipopolysaccharide-induced NF-kB activation in cellular models, suggesting that it may possess therapeutic potential in conditions characterized by inflammation .
Cytotoxicity and Antiproliferative Effects
In various studies assessing cytotoxicity against cancer cell lines, this compound showed limited cytotoxic effects at concentrations up to 20 µM. However, some derivatives demonstrated selective antiproliferative activity against specific cancer cell lines .
Case Studies and Research Findings
- Antibacterial Activity : A study published in MDPI indicated that compounds similar to cis-3,5-dimethyl showed significant activity against both S. aureus and MRSA isolates. The bactericidal properties were confirmed by the ratio of minimum bactericidal concentration (MBC) to MIC being ≤4 .
- Anti-inflammatory Mechanisms : Another investigation highlighted the compound's ability to inhibit NF-kB activation, which is crucial in inflammatory responses. The study suggested that the structural features of the compound play a significant role in modulating this pathway .
- Cytotoxicity Studies : Various compounds derived from piperazine were tested for their antiproliferative effects using MTT assays against different cancer cell lines. Some exhibited IC50 values indicative of their potential as anticancer agents .
Q & A
Q. What are the recommended synthesis protocols for cis-3,5-Dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, piperazine derivatives with trifluoromethoxy substituents are synthesized using Pd-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen). Purity optimization includes recrystallization from ethanol/water mixtures and column chromatography with silica gel (eluent: dichloromethane/methanol gradients). Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the trifluoromethoxy group. For handling, use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid contact with oxidizers (e.g., peroxides) to prevent decomposition into toxic byproducts (e.g., nitrogen oxides) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C/DEPT-135) to confirm stereochemistry (cis-3,5-dimethyl configuration) and aromatic substitution patterns.
- HRMS (ESI+) for molecular ion validation (expected m/z for [M+H]+: calculated based on C₁₃H₁₆F₃N₂O·HCl).
- XRD for crystal structure determination, critical for verifying the hydrochloride salt form .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature). Standardize assays using:
- Radioligand binding (e.g., [³H]DTG for σ receptors) with triplicate measurements.
- Control for endogenous ligands by pre-incubating membranes with 1 µM haloperidol.
- Validate results against reference compounds (e.g., SA 4503 for σ₁ receptors) to ensure consistency .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Methodological Answer :
- Perform counter-screening against structurally related receptors (e.g., dopamine D₂, serotonin 5-HT₁A) at 10 µM concentrations.
- Use knockout cell lines (e.g., σ₁ receptor KO) to isolate target-specific activity.
- Apply computational docking (e.g., AutoDock Vina) to predict binding poses and prioritize high-selectivity analogs .
Q. How can metabolic stability be evaluated in vitro?
- Methodological Answer :
- Liver microsome assays : Incubate compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
- CYP inhibition screening : Test against CYP3A4, 2D6, and 2C19 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM indicates high metabolic liability .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for dose-response studies?
- Methodological Answer :
- Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Include 95% confidence intervals.
- Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., efficacy across cell lines).
- Report effect sizes (Cohen’s d) for in vivo studies to contextualize biological significance .
Q. How should researchers address solubility challenges in in vitro assays?
- Methodological Answer :
- Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer containing 0.01% Tween-80.
- For aqueous solubility enhancement, use β-cyclodextrin (10 mM) or PEG-400 as co-solvents. Validate solubility via nephelometry .
Troubleshooting Contradictory Results
Q. Why might cytotoxicity assays yield variable results across labs?
- Methodological Answer : Variability often stems from differences in:
- Cell passage number (use ≤ passage 20 for consistency).
- Serum concentration (e.g., 2% vs. 10% FBS alters compound bioavailability).
- Endpoint detection (MTT vs. resazurin assays have distinct detection thresholds). Standardize protocols using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
